

N-Desmethyl Ofloxacin: A Comparative Guide to Limits of Detection and Quantification

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Compound of Interest

Compound Name: *N-Desmethyl ofloxacin*

Cat. No.: *B129235*

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This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for **N-Desmethyl ofloxacin**, a known impurity and metabolite of the fluoroquinolone antibiotic ofloxacin. Understanding the analytical sensitivity for this compound is critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. This document presents a compilation of available data, details a relevant experimental protocol, and visualizes the analytical workflow.

Comparison of LOD and LOQ Values

The sensitivity of analytical methods for **N-Desmethyl ofloxacin** and its parent drug, ofloxacin, can vary significantly based on the technique employed. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), generally offers the highest sensitivity. The following table summarizes the reported LOD and LOQ values for **N-Desmethyl ofloxacin** and ofloxacin from various analytical methods.

Analyte	Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
N-Desmethyl ofloxacin	RP-HPLC (UV)	Pharmaceutical Tablets	S/N ratio of 3:1	S/N ratio of 10:1
Ofloxacin	RP-HPLC (UV)	Pharmaceutical Tablets	5 µg/mL	10 µg/mL
Ofloxacin	HPLC-MS	Human Plasma	-	4 ng/mL[1]
Ofloxacin	Spectrophotometry	Pharmaceutical Formulations	0.03 µg/mL	0.08 - 0.09 µg/mL

Note: Specific numerical LOD and LOQ values for **N-Desmethyl ofloxacin** by the RP-HPLC method were established in the cited study by the signal-to-noise (S/N) ratio method, a standard approach in analytical chemistry.

Experimental Protocol: Determination of LOD and LOQ for N-Desmethyl Ofloxacin by RP-HPLC

This section details a representative experimental protocol for the determination of LOD and LOQ of **N-Desmethyl ofloxacin** in pharmaceutical tablets, based on the methodology described by B. Venkateswara Reddy et al.

Objective: To establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for **N-Desmethyl ofloxacin** using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

1. Instrumentation and Chromatographic Conditions:

- System: High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient mixture of a buffer solution and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program is optimized to achieve separation between

ofloxacin and its impurities.

- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 294 nm.
- Injection Volume: 20 μ L.

2. Preparation of Solutions:

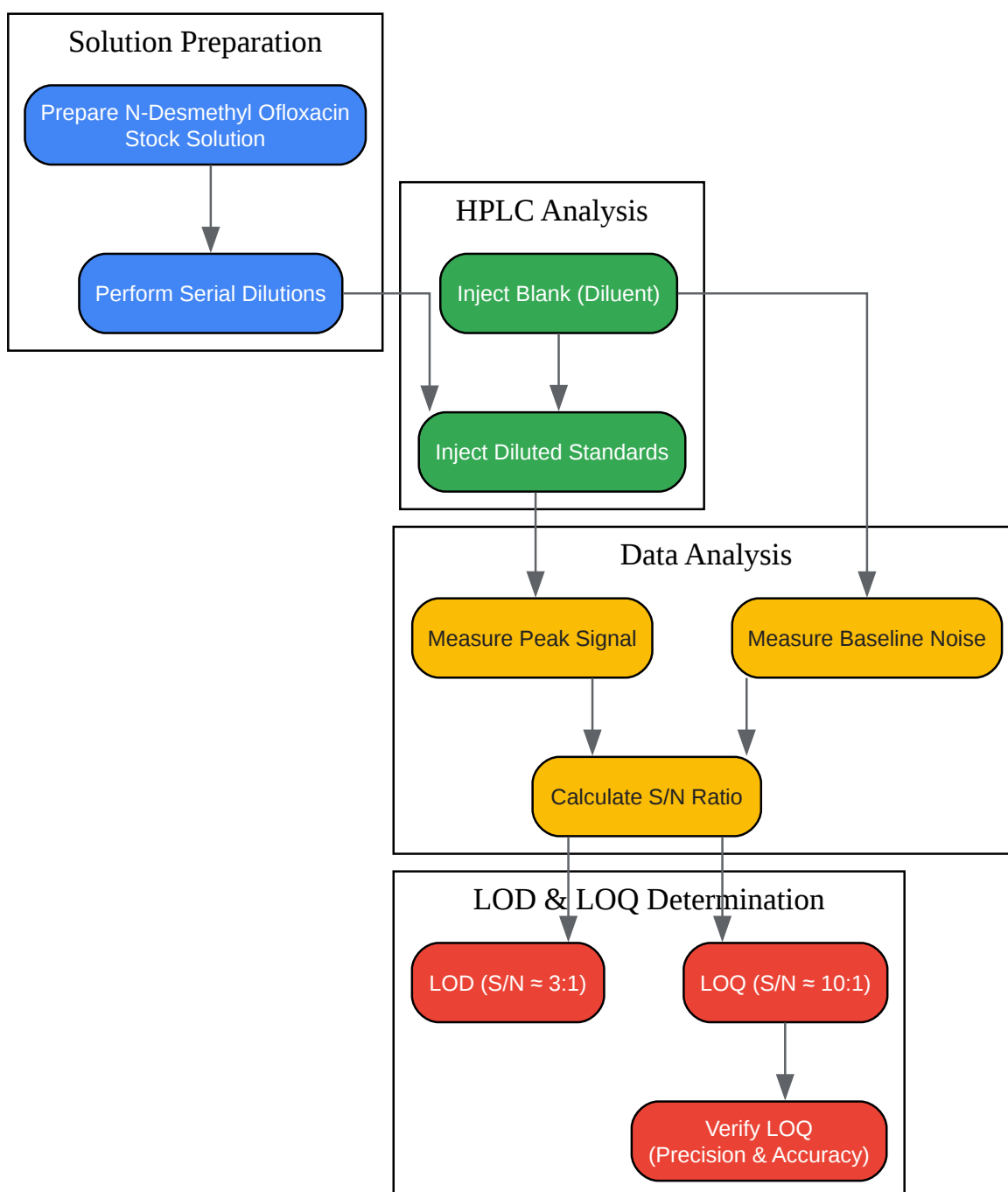
- Standard Stock Solution of **N-Desmethyl Ofloxacin**: A stock solution of **N-Desmethyl ofloxacin** is prepared in a suitable diluent (e.g., mobile phase) at a known concentration.
- Serial Dilutions: A series of dilute solutions of **N-Desmethyl ofloxacin** are prepared from the stock solution to establish a range of concentrations approaching the expected LOD and LOQ.

3. Methodology for LOD and LOQ Determination (Signal-to-Noise Ratio Method):

- Blank Injections: Multiple injections of the blank (diluent) are made to determine the baseline noise.
- Injection of Diluted Standards: The serially diluted standard solutions of **N-Desmethyl ofloxacin** are injected into the HPLC system.
- Signal-to-Noise (S/N) Ratio Calculation: The S/N ratio is calculated for the **N-Desmethyl ofloxacin** peak in each chromatogram. The signal is the height of the analyte peak, and the noise is a measure of the baseline fluctuation.
- LOD Establishment: The Limit of Detection is determined as the concentration of **N-Desmethyl ofloxacin** that yields a signal-to-noise ratio of approximately 3:1.
- LOQ Establishment: The Limit of Quantification is determined as the concentration of **N-Desmethyl ofloxacin** that yields a signal-to-noise ratio of approximately 10:1.
- Verification: The established LOQ is typically confirmed by demonstrating that at this concentration, the analytical method provides results with an acceptable level of precision and accuracy.

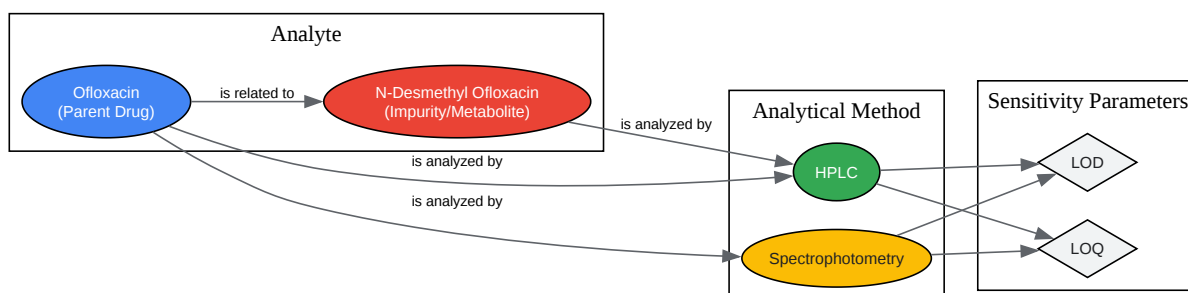
Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for **N-Desmethyl ofloxacin**.



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Caption: Workflow for LOD and LOQ Determination.



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Caption: Relationship between Analytes and Methods.

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References

- 1. researchgate.net [researchgate.net]
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